

4-(Phenylthio)benzene-1,2-diamine molecular weight

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Compound of Interest

Compound Name: 4-(Phenylthio)benzene-1,2-diamine

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An In-Depth Technical Guide to **4-(Phenylthio)benzene-1,2-diamine**: Properties, Synthesis, and Applications

Introduction

4-(Phenylthio)benzene-1,2-diamine is a nuanced aromatic compound distinguished by its ortho-diamine and phenylthio functionalities. While not a common commodity chemical, it serves as a critical and versatile building block in specialized areas of chemical synthesis, particularly in the realms of medicinal chemistry and materials science. The strategic arrangement of electron-donating amino groups and a polarizable thioether linkage imparts a unique reactivity profile, making it a valuable precursor in the development of complex systems with significant biological activity.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **4-(Phenylthio)benzene-1,2-diamine**. We will explore the causality behind its synthesis, its key chemical behaviors, and its applications. We will delve into detailed experimental protocols, structural analysis, and safety considerations, offering field-proven insights for its effective utilization in a laboratory setting.

Chapter 1: Physicochemical Properties and Molecular Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. **4-(Phenylthio)benzene-1,2-diamine** typically appears as a solid at room temperature.^[1] Its identity is unequivocally established by a combination of its molecular formula, weight, and

Table 1: Core Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Weight	216.30 g/mol	[2][3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ S	[1][2][3][4]
CAS Number	43156-48-5	[1][2][5][6]
Melting Point	100–103 °C	[7]
Physical Form	Solid	[1][6]
IUPAC Name	4-(phenylsulfanyl)benzene-1,2-diamine	[3][5][6]
InChI Key	YLEPPBFOGUYOEI-UHFFFAOYSA-N	[1][5][6]

| SMILES | S(C1=CC(N)=C(N)C=C1)C2=CC=CC=C2 | [1][4] |

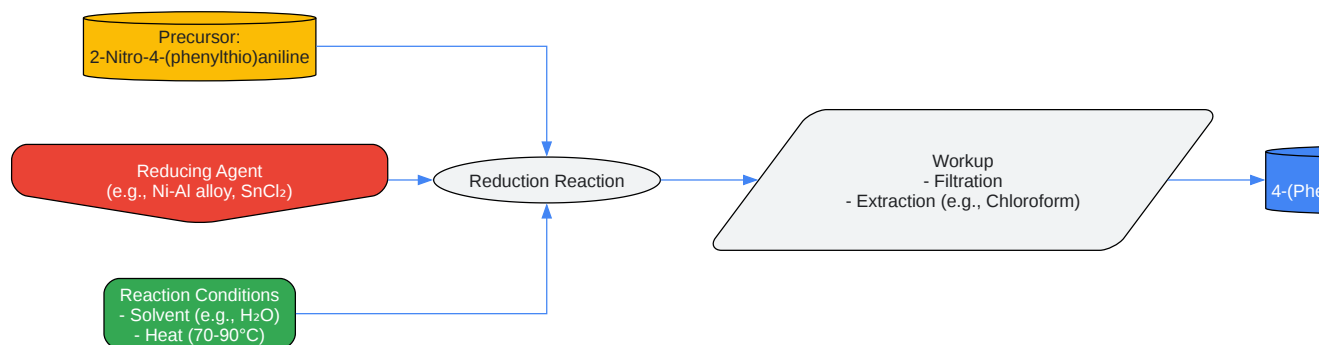
The structure features a benzene ring substituted with two adjacent (ortho) amino groups and a phenylthio (-SPh) group at the para position relative to the first amino group. The presence of the amino groups facilitates hydrogen bonding, which can influence its solubility in polar solvents.^[1]

Figure 1: Chemical structure of **4-(Phenylthio)benzene-1,2-diamine**.

Chapter 2: Synthesis and Mechanistic Considerations

The most prevalent and industrially relevant synthesis of **4-(Phenylthio)benzene-1,2-diamine** involves the chemical reduction of its nitro precursor, 2-nitro-4-(phenylthio)aniline. This strategy is effective because the nitro-substituted precursor is readily accessible. The choice of reducing agent is critical and dictates the reaction conditions and the final product.

The reduction of the nitro group ($-\text{NO}_2$) to an amine ($-\text{NH}_2$) is a fundamental transformation in organic chemistry. Reagents like stannous chloride (Sn) are commonly employed.^[5] These reactions often require elevated temperatures (e.g., 70-90°C), which indicates a significant activation energy barrier for the multi-electron reduction process.^[5]



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Figure 2: General workflow for the synthesis of **4-(Phenylthio)benzene-1,2-diamine**.

Experimental Protocol: Synthesis via Nickel-Aluminum Alloy Reduction

This protocol is adapted from established methods for the reduction of substituted nitroanilines and offers high yield and operational simplicity.^[8]

Objective: To synthesize **4-(Phenylthio)benzene-1,2-diamine** from 2-nitro-4-(phenylthio)aniline.

Materials:

- 2-Nitro-4-(phenylthio)aniline
- Nickel-Aluminum (Ni-Al) alloy (50:50)
- Ammonium chloride (NH_4Cl)
- Deionized water
- Chloroform (or other suitable organic solvent like ethyl acetate)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, condenser, heating mantle, magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Separatory funnel
- Rotary evaporator

Procedure:

- **Setup:** In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve ammonium chloride (approx. 4 molar equivalents) in deionized water.
- **Addition of Precursor:** Add the 2-nitro-4-(phenylthio)aniline (1 molar equivalent) to the aqueous ammonium chloride solution.

- **Heating and Reduction:** Begin stirring and heat the mixture to 70-80°C. Once the temperature is stable, slowly add the Ni-Al alloy powder (approx. portions. The addition should be controlled to manage the exothermic reaction.
- **Reaction Monitoring:** Maintain the temperature and continue stirring. The reaction progress can be monitored using Thin-Layer Chromatography (T consumed. This typically takes 1-2 hours.[5]
- **Workup - Filtration:** While the reaction mixture is still hot, filter it through a celite pad to remove the nickel and aluminum salts. Wash the filter cake
- **Workup - Extraction:** Allow the filtrate to cool to room temperature. Transfer it to a separatory funnel and extract the aqueous solution multiple times
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solve yield the crude product.
- **Purification (Optional):** The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessar

Chapter 3: Key Chemical Reactivity

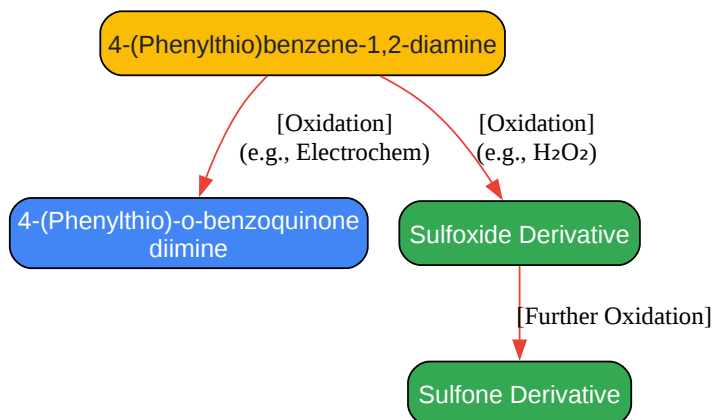
The utility of **4-(Phenylthio)benzene-1,2-diamine** stems from its predictable and useful reactivity, primarily centered on the ortho-diamine and the thi

Electrochemical Oxidation

The ortho-diamine moiety is redox-active. It can undergo a two-electron oxidation to form the corresponding 4-(phenylthio)-o-benzoquinone diimine.[5] proceeds through an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. The initial one-electron transfer forms an unstable radical c (the chemical step) to a neutral radical. This radical is more easily oxidized, leading to a second one-electron transfer to yield the final diimine product the study of redox-active molecules and conductive polymers.

Oxidation of the Thioether Linkage

The sulfur atom in the phenylthio group is susceptible to oxidation.[5] Using controlled oxidizing agents, it can be converted to the corresponding sulfoxide. This allows for the synthesis of derivatives with altered electronic properties and potential pharmacological activities, expanding the molecular diversit precursor.



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Figure 3: Major reactivity pathways of **4-(Phenylthio)benzene-1,2-diamine**.

Chapter 4: Applications in Research and Drug Development

4-(Phenylthio)benzene-1,2-diamine is a high-value intermediate primarily because the benzimidazole core, which can be readily formed from it, is a chemistry.

- **Anthelmintic Agents:** The compound is a critical building block in the efficient synthesis of fenbendazole and its structural analogues.[5] Fenbendazole is a benzimidazole-class anthelmintic used against gastrointestinal parasites. A structurally similar compound, 4-(propylthio)-1,2-phenylenediamine, is a

the related drug albendazole.[9]

- **Anticancer Research:** It serves as a precursor for synthesizing bis(2-chloroethyl)aminophosphoryl-containing compounds, which are investigated a [5][10] The diamine is used to construct heterocyclic systems that can be functionalized with cytotoxic warheads.
- **Antimicrobial Agents:** The molecule is used to prepare 2-substituted-2,3-dihydro-5-thiophenoxy-1H-1,3,2-benzodiazaphosphole 2-oxides, a class of demonstrated antimicrobial activity.[5][10]
- **Redox-Cycling and Oxidative Stress Studies:** Related benzofurazan derivatives, which can be synthesized from ortho-diamines, have been shown cycling, leading to the rapid generation of reactive oxygen species (ROS).[5] This makes the parent diamine a useful tool in research focused on o development of cytotoxic agents.

Chapter 5: Analytical and Spectroscopic Characterization

Confirming the identity and purity of synthesized **4-(Phenylthio)benzene-1,2-diamine** is paramount. A multi-technique approach is standard practice

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is one of the most powerful tools for structural elucidation. For this molecule, the aromatic protons typically resonate in the downfield region (be gained by analyzing the chemical shifts and coupling patterns:

- The protons on the diamine-substituted ring will be influenced by the strong electron-donating effect of the two amino groups, generally shifting the unsubstituted benzene.
- The protons on the phenyl ring of the thioether will exhibit a different set of signals.
- Analysis of the coupling constants (J-values) is crucial for assigning specific protons, with typical values for ortho, meta, and para couplings being - respectively.[5]

Table 2: Representative ¹H NMR Data Interpretation

Protons	Expected Chemical Shift (ppm)	Multiplicity	Rationale
Aromatic (Diamine Ring)	6.5 - 7.5	Doublets, Triplets	Shielded by elect groups. Coupling substitution.
Aromatic (Phenylthio Ring)	7.0 - 8.0	Multiplet	Standard aromatic i to the diamine ring.

| Amine (NH₂) | Broad singlet | Broad | Protons are exchangeable and may not show clear coupling. Shift is solvent-dependent. |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a synthesized batch of **4-(Phenylthio)benzene-1,2-diamine**.

Instrumentation & Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
- Sample of **4-(Phenylthio)benzene-1,2-diamine** dissolved in a small amount of mobile phase B or methanol.

Procedure:

- Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
- Instrument Setup:
 - Set the column temperature (e.g., 30°C).
 - Set the UV detector wavelength (e.g., 242 nm or 254 nm).^[11]
 - Set the flow rate (e.g., 1.0 mL/min).
- Gradient Elution: Run a linear gradient program. A typical starting point would be:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-17 min: 90% B
 - 17-18 min: 90% to 10% B
 - 18-20 min: 10% B (re-equilibration)
- Injection and Analysis: Inject a standard volume (e.g., 10 µL) of the sample.
- Data Interpretation: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area percentage.

Chapter 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.

Table 3: GHS Hazard and Precautionary Information

Category	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[6][7]
	H315	Causes skin irritation.	[6][7]
	H319	Causes serious eye irritation.	[6][7]
	H335	May cause respiratory irritation.	[6][7]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[6][12]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[12][13]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[12][13]

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

- Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab
- Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

Storage:

- Store in a tightly sealed container to prevent degradation from air and moisture.[13]
- Keep in a cool, dry, and dark place. Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability.[6][13][15]

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[12]
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

4-(Phenylthio)benzene-1,2-diamine is a potent and versatile chemical intermediate whose value is defined by the strategic interplay of its functional application lies in the synthesis of bioactive heterocyclic compounds for the pharmaceutical industry, its inherent redox properties also suggest potent thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential safely a new discoveries in drug development and beyond.

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